![molecular formula C12H15N B13451790 2-Azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene](/img/structure/B13451790.png)
2-Azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azatricyclo[7310,5,13]trideca-5,7,9(13)-triene is a complex organic compound characterized by its unique tricyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the compound can be synthesized through the reaction of a suitable amine with a tricyclic ketone, followed by cyclization and dehydrogenation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
2-Azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: Various substituents can be introduced into the tricyclic structure through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often exhibit different chemical and physical properties, making them useful for various applications .
Aplicaciones Científicas De Investigación
2-Azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes .
Mecanismo De Acción
The mechanism of action of 2-Azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .
Comparación Con Compuestos Similares
Similar Compounds
- 2-{1-azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-trien-7-yl}propanoic acid
- 2-{1-azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-trien-7-yl}propan-2-amine
- 2-{1-azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-trien-4-yl}acetic acid .
Uniqueness
What sets 2-Azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene apart from similar compounds is its unique tricyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable for specific applications where other compounds may not be as effective .
Propiedades
Fórmula molecular |
C12H15N |
|---|---|
Peso molecular |
173.25 g/mol |
Nombre IUPAC |
2,3,7,8,9,9a-hexahydro-1H-benzo[de]quinoline |
InChI |
InChI=1S/C12H15N/c1-3-9-5-2-6-11-12(9)10(4-1)7-8-13-11/h1,3-4,11,13H,2,5-8H2 |
Clave InChI |
UFYXYAUXXUEPQM-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C3=C(C1)C=CC=C3CCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(Dimethoxymethyl)pyridin-3-yl]methanol](/img/structure/B13451709.png)
![rac-3-amino-1-[(1R,2S)-2-fluorocyclopropyl]-1,2-dihydropyridin-2-one hydrochloride](/img/structure/B13451712.png)
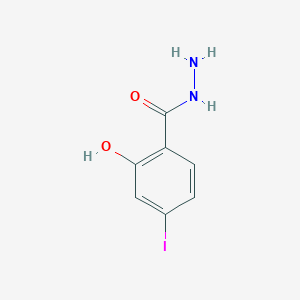
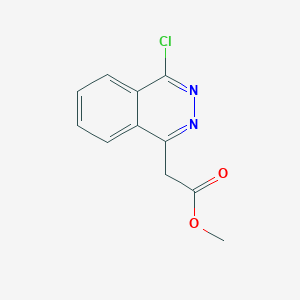
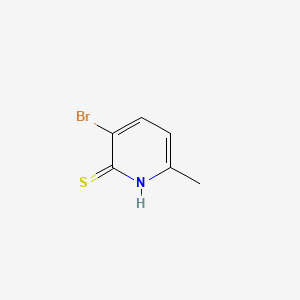

![{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}(ethyl)amine hydrochloride](/img/structure/B13451730.png)
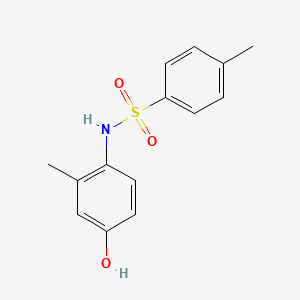
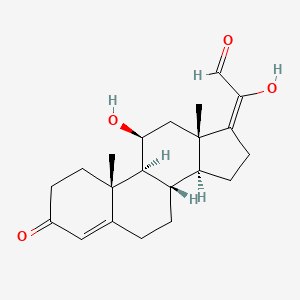
![4-nitro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B13451744.png)
![2-Bromo-1-{spiro[2.3]hexan-5-yl}ethan-1-one](/img/structure/B13451757.png)
![6,13-Bis[2-(pyridin-2-yl)ethyl]-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone](/img/structure/B13451776.png)
![2-[Ethyl(2-hydroxyethyl)amino]-1-phenyl-1-propanol](/img/structure/B13451781.png)
